(1S,4R)-N-Desmethyl Sertraline Hydrochloride is a significant compound derived from sertraline, which is a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of major depressive disorder and other anxiety disorders. This compound is an active metabolite of sertraline, formed through N-demethylation in the liver. Its chemical structure is closely related to that of sertraline but lacks the methyl group on the nitrogen atom, hence the name "N-desmethyl."
(1S,4R)-N-Desmethyl Sertraline Hydrochloride is classified under the category of antidepressants, specifically SSRIs. It is characterized by its ability to inhibit the reuptake of serotonin in the brain, thus increasing serotonin levels and improving mood. The compound is recognized for its pharmacological effects similar to those of its parent drug, sertraline, although it exhibits reduced potency.
The synthesis of (1S,4R)-N-Desmethyl Sertraline Hydrochloride typically involves the N-demethylation of sertraline. This process can be achieved using various methods:
The molecular formula for (1S,4R)-N-Desmethyl Sertraline Hydrochloride is with a molecular weight of approximately 306.23 g/mol. The structure features a tetrahydronaphthalene backbone substituted with a dichlorophenyl group and an amine functional group.
The stereochemistry at positions 1 and 4 indicates that this compound exists in specific chiral forms that may influence its pharmacological activity.
(1S,4R)-N-Desmethyl Sertraline Hydrochloride participates in various chemical reactions typical for amines and aromatic compounds:
These reactions are crucial for understanding both the synthetic pathways to obtain this compound and its metabolic fate in biological systems.
The mechanism of action for (1S,4R)-N-Desmethyl Sertraline Hydrochloride primarily involves inhibition of the sodium-dependent serotonin transporter. By blocking this transporter, the compound prevents the reuptake of serotonin into presynaptic neurons, leading to increased extracellular serotonin levels. This action contributes to enhanced mood and alleviation of depressive symptoms.
These properties are essential for formulating dosage forms and determining appropriate storage conditions.
(1S,4R)-N-Desmethyl Sertraline Hydrochloride has several applications in scientific research:
(1S,4R)-N-Desmethyl Sertraline Hydrochloride (CAS 675126-07-5) is defined by the chemical name (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine Hydrochloride and molecular formula C₁₆H₁₆Cl₃N, yielding a molecular weight of 328.66 g/mol [1]. This compound represents a primary pharmacologically active metabolite of the antidepressant sertraline, formed via hepatic N-demethylation primarily mediated by CYP2B6 and CYP2C19 enzymes [4] [5]. The core structure comprises a tetralin ring system with a secondary amine functionality, substituted at the 4-position by a 3,4-dichlorophenyl group. The hydrochloride salt formation critically enhances aqueous solubility (4.30 mg/mL) compared to the free base form (0.002 mg/mL), thereby improving biopharmaceutical properties [5]. The crystalline solid exhibits orthorhombic symmetry with space group P2₁2₁2₁, containing four molecular units per asymmetric unit cell occupying 1682 ų [5].
Table 1: Fundamental Chemical Identifiers of (1S,4R)-N-Desmethyl Sertraline Hydrochloride
Property | Value |
---|---|
Systematic Name | (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine Hydrochloride |
CAS Number | 675126-07-5 |
Molecular Formula | C₁₆H₁₆Cl₃N |
Molecular Weight | 328.66 g/mol |
Salt Solubility (Water) | 4.30 mg/mL |
Parent Compound | Sertraline (Zoloft®) |
Metabolic Pathway | Hepatic N-demethylation |
Sertraline metabolites exhibit stereochemistry-dependent pharmacological activity due to two chiral centers generating four possible stereoisomers. The parent drug sertraline is clinically administered exclusively as the (1S,4S) enantiomer, which demonstrates potent serotonin reuptake inhibition [4] [5]. In contrast, the metabolite (1S,4R)-N-Desmethyl Sertraline displays distinct spatial orientation of its amine group and dichlorophenyl ring compared to both the parent drug and other stereoisomers. The (1R,4S) enantiomer (CAS 675126-08-6) shares identical chemical composition but inverse stereochemistry, resulting in altered molecular interactions [3]. The racemic mixture (designated as cis-(±)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride, CAS 91797-57-8) contains equal proportions of (1S,4R) and (1R,4S) configurations . Biological evaluations confirm the (1S,4S) configuration in parent sertraline is essential for optimal binding to the serotonin transporter (SERT), whereas the (1S,4R) metabolite exhibits reduced binding affinity despite retaining some serotonergic activity [8]. This stereospecificity profoundly influences metabolic disposition, protein binding, and elimination kinetics.
Table 2: Comparative Stereochemical Properties of Sertraline Derivatives
Stereoisomer | CAS Number | Configuration | Pharmacological Relevance | Reference |
---|---|---|---|---|
(1S,4S)-Sertraline | 79617-59-1 | Active drug | Potent SERT inhibition; Clinical antidepressant | [4] |
(1S,4R)-N-Desmethyl | 675126-07-5 | Metabolite | Reduced SERT affinity; Analytical reference | [1] |
(1R,4S)-N-Desmethyl | 675126-08-6 | Enantiomer | Distinct biological profile | [3] |
rac-cis-N-Desmethyl | 91797-57-8 | Racemate | Research applications |
Crystallographic analysis reveals that (1S,4R)-N-Desmethyl Sertraline Hydrochloride adopts an orthorhombic crystal system (P2₁2₁2₁ space group) with unit cell parameters a = 9.708 Å, b = 14.652 Å, c = 24.984 Å [3] [5]. The solid-state structure features extensive hydrogen bonding networks between the protonated amine (NH₃⁺) and chloride anions (Cl⁻), creating a stable ionic lattice. Key hydrogen bond distances include N–H···Cl (2.09–2.15 Å) and C–H···Cl (2.81–2.95 Å), contributing to crystal cohesion [5]. Spectroscopic characterization includes:
Table 3: Analytical Characterization Methods and Parameters
Technique | Key Parameters/Features | Stereochemical Sensitivity |
---|---|---|
X-ray Diffraction | Space group P2₁2₁2₁; Z=4; H-bonding: N–H···Cl (2.09–2.15 Å) | High (crystal packing) |
¹H NMR | δ 7.2–7.4 ppm (aromatic H); δ 2.5–3.5 ppm (aliphatic H) | Moderate (chemical shifts) |
Chiral HPLC | β-Cyclodextrin columns; Resolution >1.5 for enantiomers | High |
IR Spectroscopy | 2500–3000 cm⁻¹ (NH₃⁺); 750–800 cm⁻¹ (C–Cl) | Low |
The thermodynamic stability of (1S,4R)-N-Desmethyl Sertraline Hydrochloride is governed by intramolecular torsional strain and intermolecular ionic interactions. Density Functional Theory (DFT) calculations using M06-2X/6-311++G(d,p) level reveal that protonation increases the molecule's acidic character, stabilizing the crystalline phase through enhanced hydrogen bonding [5]. Frontier molecular orbital (FMO) analysis indicates a HOMO–LUMO energy gap of approximately 5.4 eV, suggesting moderate chemical stability [5]. The hydrochloride salt exhibits superior hygroscopic stability compared to free base forms, though storage at -20°C is recommended for long-term preservation [3] [8]. Chirality critically influences molecular recognition phenomena:
Table 4: Intermolecular Interaction Contributions in Crystalline State
Interaction Type | Contact Percentage | Bond Distance Range (Å) | Energy Contribution (kJ/mol) |
---|---|---|---|
H···Cl/Cl···H | 24.8% | 2.09–2.95 | -25 to -40 |
H···H | 35.2% | 2.20–2.50 | -5 to -10 |
C···H/H···C | 28.1% | 2.80–3.10 | -10 to -20 |
Other | 11.9% | Variable | Variable |
The intricate balance of these chirality-dependent forces explains the divergent physicochemical behaviors observed between (1S,4R)-N-Desmethyl Sertraline and its stereoisomers, underpinning its distinct analytical and biochemical profiles.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3